2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide
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Overview
Description
2-((Tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring, a trifluoromethoxy phenyl group, and an isonicotinamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene core. This can be achieved through the cyclization of 3-mercaptopropanoic acid or its derivatives
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group in the isonicotinamide moiety can be reduced to an amine.
Substitution: : The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of trifluoromethoxy groups on biological systems. It can also serve as a probe to investigate the interactions between thiophene derivatives and biological targets.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity against various diseases, and it could be used as a lead compound in drug discovery.
Industry
In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrothiophen-3-yl)acetic acid
2-(Trifluoromethoxy)phenyl isonicotinamide
Tetrahydrothiophene derivatives
Uniqueness
2-((Tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide stands out due to its combination of a tetrahydrothiophene ring, a trifluoromethoxy group, and an isonicotinamide moiety. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-14-4-2-1-3-13(14)22-16(23)11-5-7-21-15(9-11)24-12-6-8-26-10-12/h1-5,7,9,12H,6,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTDBHSBIKDBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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